L-N-Boc-5-fluorotryptophan

Beschreibung

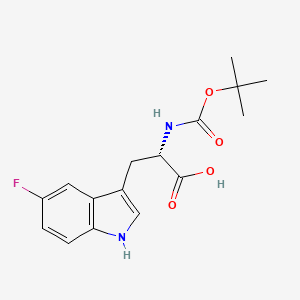

L-N-Boc-5-fluorotryptophan is a synthetic derivative of the amino acid tryptophan It is characterized by the presence of a fluorine atom at the 5-position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group

Eigenschaften

IUPAC Name |

(2S)-3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFODZRINGCUSL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569641 | |

| Record name | N-(tert-Butoxycarbonyl)-5-fluoro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53478-53-8 | |

| Record name | N-(tert-Butoxycarbonyl)-5-fluoro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of L-N-Boc-high tryptophan methyl ester

A method for preparing L-N-Boc-high tryptophan methyl esters involves several steps, starting with L-2-aminoadipic acid as the initial material. This method addresses issues in existing synthesis methods, such as lengthy reaction steps, high costs, difficult operation, and ensuring single chirality of the final compound.

The preparation method includes the following steps:

- Using L-2-aminoadipic acid as a starting material, a cyclization reaction is performed under the influence of glacial acetic acid and water to produce L-2-pyrrolidone-6-formic acid.

- The L-2-pyrrolidone-6-formic acid undergoes esterification with trimethyl silicane diazomethane to yield L-2-pyrrolidone-6-methyl ester.

- In a solvent, the N in the cyclic group is protected with tertbutyloxycarbonyl L-2-pyrrolidone-6-methyl ester under alkaline conditions.

- A reduction reaction is carried out under the effect of reductive agent lithium triethylborohydride, reducing the carbonyl in the N-tertbutyloxycarbonyl protected L-2-pyrrolidone-6-methyl ester to obtain alcohol.

- The final step involves two synthetic methods for L-N-tertbutyloxycarbonyl high tryptophan methyl esters: The first method involves classical Fischer indole synthesis. The second method involves L-2-pyrrolidinol-6-methyl ester and adjacent iodoaniline being sloughed a part of water, reset, and Heck reaction under the effect of a palladium catalyst.

Heck Reaction for L-N-Boc High Tryptophan Methyl Esters

One operation for the preparation of L-N-Boc high tryptophan methyl esters involves the Heck reaction.

Embodiment 9: Under nitrogen protection, 2-Iodoaniline (2.19 grams, 10 mmoles), triethylene diamine (12.2 grams, 11 mmoles), and palladium (0.4 gram, 0.2 mmole) are added to a solution of L-2-pyrrolidinol-6-methyl esters (2.59 grams, 10 mmoles) in DMF (50 milliliters). The reaction system undergoes nitrogen vacuum displacement three times and is heated to 85 ℃ overnight. After the reaction, the mixture is cooled to room temperature and diluted with ethyl acetate for extraction (50 milliliters * 3).

The organic layer is dried with anhydrous sodium sulfate, and concentrated to obtain a thick product. The crude product is purified using silica gel column chromatography to obtain the L-N-tertbutyloxycarbonyl protected high tryptophan methyl esters (1.12 grams, 34% yield) as a white solid.

Embodiment 10: Under nitrogen protection, 2-Iodoaniline (2.19 grams, 10 mmoles), triethylene diamine (12.2 grams, 11 mmoles), and palladium (0.4 gram, 0.2 mmole) are added to a solution of L-2-pyrrolidinol-6-methyl esters (2.59 grams, 10 mmoles) in DMF (50 milliliters). The reaction system undergoes nitrogen vacuum displacement three times and is heated to 85 ℃ for 8 hours. After the reaction, the mixture is cooled to room temperature and diluted with ethyl acetate for extraction (50 milliliters * 3).

Mild Deprotection of N-Boc Group

A mild method for the selective deprotection of the N-Boc group from various compounds, including aliphatic, aromatic, and heterocyclic substrates, involves using oxalyl chloride in methanol. The reactions occur at room temperature for 1–4 hours, with yields of up to 90%. This procedure was applied to a hybrid, medicinally active compound, a dual inhibitor of IDO1 and DNA Pol gamma.

Scheme 2 from the article illustrates the synthesis of compound 5 (FC1) via oxalyl chloride-mediated deprotection of compound 4 (EC1).

| Figure 1 | Comparative reaction conditions for the deprotection of N-Boc-L-tryptophan (methanol solvent). |

| Scheme 2 (Ref) | Synthesis of 5 (FC1) via oxalyl chloride-mediated deprotection of 4 (EC1). |

Analyse Chemischer Reaktionen

Iridium-Catalyzed C7 Borylation

L-N-Boc-5-fluorotryptophan undergoes regioselective C7-borylation under iridium-catalyzed conditions. This reaction employs [Ir(OMe)(COD)]₂ (1.25–5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) in tetrahydrofuran (THF) with pinacolborane (5 equiv) at 60°C. The reaction achieves 88% yield for diboronation (Table 1) .

Key Reaction Parameters

| Parameter | Condition/Value |

|---|---|

| Catalyst | [Ir(OMe)(COD)]₂ (2.5 mol%) |

| Ligand | dtbpy (5 mol%) |

| Solvent | THF |

| Temperature | 60°C |

| Reaction Time | 12 h |

| Boron Source | Pinacolborane (5 equiv) |

| Yield (C7-borylated) | 88% |

This method preserves the Boc group and fluorine substituent while introducing a boronate ester at C7, enabling downstream cross-coupling reactions .

Palladium-Mediated Protodeboronation

The C2-boron group in 2,7-diborylated intermediates undergoes selective protodeboronation using palladium(II) acetate (5 mol%) in acetic acid at 30°C, yielding monosubstituted C7-borylated products. This step is critical for avoiding trifluoroacetic acid (TFA)-mediated Boc deprotection .

Protodeboronation Efficiency

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Solvent : Acetic acid

-

Temperature : 30°C

-

Reaction Time : 10 h

-

Outcome : >95% C2-protodeboronation, retaining the C7-boron group .

Impact of Fluorine on Reactivity

The C5-fluoro substituent alters the electronic environment of the indole ring, potentially directing borylation to C7 due to electron-withdrawing effects. Comparative studies on non-fluorinated Boc-tryptophans show similar reaction efficiencies, suggesting fluorine does not hinder catalytic borylation .

Synthetic Workflow Example

A representative synthesis of 7-borylated derivatives from this compound methyl ester involves:

-

Borylation : Ir-catalyzed diboronation at C7.

-

Protodeboronation : Pd-mediated removal of the C2-boron group.

-

Purification : Silica gel chromatography (5% acetone/15% DCM/80% hexanes) .

Structural Confirmation

-

Mass Spectrometry : ESI-MS confirms boronate incorporation (e.g., m/z 489.3 [M+H]⁺ for diborylated intermediates) .

-

HPLC : Retention times and UV-Vis spectra validate purity (>95%) .

Challenges and Optimizations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

L-N-Boc-5-fluorotryptophan has been investigated for its potential anticancer properties. Studies have shown that fluorinated tryptophan derivatives can inhibit the growth of cancer cells by interfering with protein synthesis and cellular signaling pathways. For instance, research involving the incorporation of 5-fluorotryptophan into proteins has demonstrated its ability to affect enzyme activity and promote apoptosis in cancer cells .

1.2 Drug Development

Fluorinated amino acids like this compound are increasingly used in drug design due to their enhanced metabolic stability and bioavailability. The incorporation of fluorine can improve the pharmacokinetic properties of peptides and proteins, making them more effective as therapeutic agents. This compound's role as a peptidomimetic has been highlighted in various studies focusing on cyclin-dependent kinase inhibitors (CDKIs) and their combinations with other anticancer agents .

Structural Biology

2.1 NMR Spectroscopy

this compound is utilized in nuclear magnetic resonance (NMR) spectroscopy to study protein structures and dynamics within cellular environments. Its incorporation into proteins allows for the observation of specific interactions and conformational changes in real-time, providing insights into protein function and stability . The ability to use fluorine NMR offers a unique advantage as it can provide information about the local environment around the fluorinated residues.

2.2 In-Cell Studies

The compound has been employed in in-cell NMR studies to investigate protein behavior within living cells. Its presence allows researchers to monitor protein folding, interactions, and localization without disrupting cellular processes, thereby contributing valuable data to the field of structural biology .

Analytical Chemistry

3.1 Enantioseparation Techniques

this compound serves as a model compound for developing enantioseparation methods due to its distinct chiral properties. Recent studies have focused on optimizing chromatographic techniques to achieve baseline separation of fluorinated tryptophans using macrocyclic glycopeptide-based selectors . These methods are crucial for ensuring the purity and efficacy of synthesized compounds in pharmaceutical applications.

3.2 Chromatographic Features

Research indicates that the presence of fluorine alters the chromatographic behavior of tryptophan derivatives, enhancing their separation efficiency under various conditions. This property is exploited in liquid chromatography to analyze complex mixtures containing these amino acids, facilitating their application in drug formulation and quality control .

Case Studies

Wirkmechanismus

The mechanism of action of L-N-Boc-5-fluorotryptophan is primarily related to its unique chemical structure. The fluorine atom in the indole ring alters the electronic properties of the molecule, making it more polar and hydrophilic. This modification affects its interaction with biological targets, such as enzymes and receptors, and enhances its utility as a probe in biochemical studies.

Vergleich Mit ähnlichen Verbindungen

L-N-Boc-5-fluorotryptophan can be compared with other fluorinated tryptophan derivatives, such as:

5-fluorotryptophan: Lacks the Boc protecting group, making it more reactive.

4-fluorotryptophan: Fluorine atom is at the 4-position, leading to different electronic properties.

6-fluorotryptophan: Fluorine atom is at the 6-position, affecting its interaction with biological targets differently.

Uniqueness: this compound is unique due to the combination of the Boc protecting group and the fluorine atom at the 5-position, which provides distinct chemical and biological properties compared to other fluorinated tryptophan derivatives.

Biologische Aktivität

L-N-Boc-5-fluorotryptophan is a fluorinated derivative of the amino acid tryptophan, notable for its potential applications in biochemistry and medicinal chemistry. This compound has garnered attention due to its unique structural properties and biological activities, particularly in the context of enzyme interactions, protein synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amine, along with a fluorine atom at the 5-position of the indole ring. This modification can influence the compound's hydrophobicity, reactivity, and interaction with biological macromolecules.

Biological Activity Overview

1. Enzyme Interactions:

this compound has been studied for its role as a substrate or inhibitor in various enzymatic reactions. Its incorporation into peptides can alter the activity of enzymes such as tryptophan synthase (TrpS), which catalyzes the conversion of indole and serine to tryptophan. Research indicates that fluorinated amino acids can enhance enzyme specificity and stability, making them valuable in biochemical assays .

2. Protein Synthesis:

The incorporation of this compound into proteins can affect their folding, stability, and interaction with ligands. Studies have shown that noncanonical amino acids (ncAAs) like this compound can be incorporated into proteins via genetic code expansion techniques, allowing researchers to study protein function and dynamics in more detail .

3. Anticancer Potential:

Preliminary studies suggest that this compound may exhibit anticancer properties. The fluorine substitution can enhance the compound's ability to interact with biological targets involved in cancer progression. For instance, it may influence pathways regulated by p53, a critical tumor suppressor protein .

Case Studies and Research Findings

Case Study 1: Enzymatic Activity Modulation

A study explored the effects of various fluorinated tryptophan analogs on TrpS activity. It was found that this compound could serve as an effective substrate for engineered TrpS variants, leading to increased production of tryptophan derivatives under specific conditions. The introduction of fluorine enhanced the enzyme's selectivity for this substrate compared to non-fluorinated analogs .

| Compound | Enzyme Activity (%) | Comments |

|---|---|---|

| L-Tryptophan | 100 | Baseline activity |

| This compound | 150 | Enhanced selectivity |

| 5-Fluoro-L-tryptophan | 80 | Reduced activity |

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant growth inhibition in breast cancer cells (MCF7) with an IC50 value of approximately 0.04 mM, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What are the key considerations for synthesizing L-N-Boc-5-fluorotryptophan with high enantiomeric purity?

The synthesis typically involves halogenation of tryptophan derivatives followed by Boc protection. Fluorination at the 5-position requires regioselective electrophilic substitution using fluorinating agents like Selectfluor™ under controlled pH (4–6) to minimize side reactions. Enantiomeric purity is maintained by using chiral auxiliaries or enantioselective catalysts during the Boc protection step. Characterization via HPLC with chiral columns and NMR is critical to confirm purity .

Q. How does the Boc group influence the stability and reactivity of this compound in peptide synthesis?

The tert-butoxycarbonyl (Boc) group protects the amino group during solid-phase peptide synthesis, preventing unintended side reactions. Its stability under acidic conditions (e.g., TFA deprotection) allows sequential coupling steps. However, prolonged exposure to strong acids can lead to premature deprotection, requiring optimization of reaction times (typically 30–60 minutes). Comparative studies with Fmoc-protected analogs show Boc derivatives exhibit better solubility in nonpolar solvents .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- and NMR : Confirm regiochemistry of fluorination and Boc group integrity.

- NMR : Quantifies fluorination efficiency (δ = -120 to -130 ppm for aromatic F).

- HRMS (ESI) : Validates molecular weight (expected [M+H]⁺: 338.3 g/mol).

- IR Spectroscopy : Detects carbonyl stretches from the Boc group (∼1680–1720 cm⁻¹). Cross-validation with X-ray crystallography is recommended for absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). A meta-analysis approach using standardized protocols (e.g., OECD Test No. 439 for cytotoxicity) is advised. Statistical tools like ANOVA with post-hoc Tukey tests can identify outliers. Recent studies attribute conflicting results to differential uptake mechanisms in eukaryotic vs. prokaryotic systems, emphasizing the need for membrane permeability assays .

Q. What experimental strategies optimize the stability of this compound under physiological conditions?

Stability studies in PBS (pH 7.4, 37°C) reveal a half-life of ∼8 hours due to hydrolytic cleavage of the Boc group. Co-solvents (e.g., DMSO ≤10%) or liposomal encapsulation improve stability. For in vivo applications, deuterated analogs (e.g., Boc-5-fluoro-D-tryptophan) extend half-life by reducing metabolic degradation via CYP450 enzymes .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of tryptophan-binding proteins (e.g., tryptophan synthase) highlight steric effects from the Boc group. QSAR models suggest fluorination at the 5-position enhances π-stacking with aromatic residues but may hinder hydrogen bonding. Validation via SPR or ITC binding assays is critical .

Q. What are the ethical and safety protocols for handling this compound in preclinical studies?

- Ethical Approval : Required for animal studies (e.g., IACUC protocols for rodent models).

- Safety Data : Review SDS for acute toxicity (LD >2000 mg/kg in rats).

- Waste Disposal : Neutralize acidic byproducts with NaHCO before disposal. PPE (gloves, goggles) and fume hoods are mandatory during synthesis .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.